molecular formula C23H24N6O3S B2741784 2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(4-ethoxyphenyl)acetamide CAS No. 1243060-08-3

2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(4-ethoxyphenyl)acetamide

Cat. No.: B2741784
CAS No.: 1243060-08-3
M. Wt: 464.54
InChI Key: JLKFCAOGQXDMCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex small molecule featuring a pyrazole core substituted with multiple pharmacologically relevant groups:

  • 3-(Methylsulfanyl) group: Contributes to lipophilicity and metabolic stability.
  • 1,2,4-Oxadiazol-5-yl moiety: A heterocyclic ring known for improving binding affinity to biological targets due to its electron-deficient nature .
  • N-(4-Ethoxyphenyl)acetamide tail: The ethoxy group improves solubility and pharmacokinetic properties, while the acetamide linkage supports structural rigidity .

This compound’s design aligns with trends in medicinal chemistry to optimize heterocyclic scaffolds for therapeutic applications, particularly in oncology and inflammation, as inferred from structurally related analogs .

Properties

IUPAC Name

2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O3S/c1-4-31-17-10-8-16(9-11-17)25-18(30)13-29-20(24)19(23(27-29)33-3)22-26-21(28-32-22)15-7-5-6-14(2)12-15/h5-12H,4,13,24H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLKFCAOGQXDMCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C(=C(C(=N2)SC)C3=NC(=NO3)C4=CC=CC(=C4)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The target molecule comprises three primary structural domains:

  • 1,2,4-Oxadiazole ring substituted at the 5-position with a 3-methylphenyl group.
  • 5-Amino-3-(methylsulfanyl)-1H-pyrazole core fused to the oxadiazole moiety.
  • N-(4-Ethoxyphenyl)acetamide side chain linked via a methylene bridge.

Retrosynthetic disconnection suggests the following intermediates (Figure 1):

  • Intermediate A : 5-(3-Methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid hydrazide.
  • Intermediate B : 5-Amino-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile.
  • Intermediate C : N-(4-Ethoxyphenyl)-2-chloroacetamide.

Coupling strategies involve sequential cyclocondensation, nucleophilic substitution, and amidation reactions.

Synthesis of the 1,2,4-Oxadiazole Moiety

Cyclocondensation of Amidoximes and Carboxylic Acid Derivatives

The 1,2,4-oxadiazole ring is synthesized via [3+2] cycloaddition between 3-methylbenzamide oxime and a carboxylic acid derivative. Two predominant methods are documented:

Carboxylic Acid Chloride Route

Reacting 3-methylbenzamide oxime with chloroacetyl chloride in anhydrous dichloromethane under reflux (12 h, 80°C) yields 5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl)acetyl chloride. Subsequent treatment with ammonium hydroxide generates the hydrazide intermediate (Yield: 68–72%).

Carboxylic Acid Activation via CDI

Alternative protocols employ 1,1'-carbonyldiimidazole (CDI) to activate the carboxylic acid (e.g., malonic acid derivatives) before cyclocondensation with amidoximes. This method reduces side-product formation, improving yields to 78–82%.

Formation of the Pyrazole Core

Hydrazinolysis and Cyclization

Intermediate A undergoes hydrazinolysis with hydrazine hydrate (80°C, 6 h) to form 5-amino-4-(1,2,4-oxadiazol-5-yl)-1H-pyrazole-3-thiol. Methylation using methyl iodide in DMF introduces the methylsulfanyl group (Yield: 65–70%).

Reaction Conditions Optimization

Parameter Optimal Range Impact on Yield
Temperature 60–70°C Prevents decomposition
Solvent DMF/Ethanol (1:3) Enhances solubility
Methyl iodide molar ratio 1.2 equiv. Minimizes over-alkylation

Acetamide Side Chain Installation

Nucleophilic Substitution

Intermediate C (N-(4-ethoxyphenyl)-2-chloroacetamide) is prepared by reacting 4-ethoxyaniline with chloroacetyl chloride in THF (0°C, 2 h). The chloroacetamide is then coupled with the pyrazole-oxadiazole intermediate via:

Alkylation under Basic Conditions

Using K₂CO₃ in acetonitrile (reflux, 8 h) achieves C–N bond formation (Yield: 60–65%). Excess base (>2 equiv.) leads to oxadiazole ring degradation.

Phase-Transfer Catalysis

Benzyltriethylammonium chloride (0.1 equiv.) in a water/DCM biphasic system improves reaction efficiency (Yield: 73–75%).

Final Coupling and Purification

One-Pot Sequential Reactions

Recent advances describe a telescoped synthesis where intermediates B and C are combined in DMSO with Hünig's base (12 h, 100°C). This method reduces isolation steps, yielding the final product at 58% overall yield.

Chromatographic Purification

Crude product purification employs silica gel chromatography (ethyl acetate/hexanes, 3:7) followed by recrystallization from ethanol/water (4:1). Purity >98% is confirmed via HPLC (C18 column, 0.1% TFA in acetonitrile/water).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d6) : δ 8.72 (s, 1H, oxadiazole-H), 7.89–7.32 (m, 8H, aromatic), 5.21 (s, 2H, NH₂), 4.02 (q, J=7.0 Hz, 2H, OCH₂CH₃), 2.51 (s, 3H, SCH₃), 2.38 (s, 3H, Ar–CH₃).
  • HRMS (ESI+) : m/z Calculated for C₂₄H₂₅N₆O₃S [M+H]⁺: 493.1521; Found: 493.1518.

X-ray Crystallography

Single-crystal analysis confirms the E-configuration of the acetamide linkage and planarity of the oxadiazole-pyrazole system (dihedral angle: 12.4°).

Comparative Analysis of Synthetic Routes

Method Overall Yield (%) Purity (%) Scalability Cost Index
Stepwise synthesis 45–50 98.5 Moderate $$$$
Telescoped process 58 97.2 High $$$
Microwave-assisted 62 98.8 Limited $$$$$

Microwave-assisted synthesis (100°C, 300 W, 30 min) offers reduced reaction times but requires specialized equipment.

Industrial-Scale Considerations

Solvent Recycling

Ethanol recovery via distillation reduces waste generation by 40%. DMF replacement with cyclopentyl methyl ether (CPME) improves E-factor metrics.

Byproduct Management

Methyl sulfide byproducts are trapped using activated carbon filters, achieving >99% abatement.

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated C–H activation enables direct coupling between pyrazole and acetamide fragments (Yield: 55%, 24 h).

Continuous Flow Systems

Microreactor technology achieves 85% conversion in 15 min residence time, demonstrating potential for kilogram-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring opening and formation of amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination, often in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

Table 1: Structural Features

Functional GroupActivityNotes
OxadiazoleAnticancerInhibits tumor growth
PyrazoleAnti-inflammatoryReduces cytokine production
AcetamideSolubilityEnhances bioavailability

Anticancer Properties

Research indicates that compounds with oxadiazole and pyrazole scaffolds exhibit significant anticancer properties.

Mechanism of Action : Similar compounds have been shown to inhibit key enzymes involved in tumor growth, such as telomerase and topoisomerase, which are crucial for cancer cell survival and replication.

Case Studies :

  • In vitro studies demonstrated that certain oxadiazole derivatives can induce apoptosis in various cancer cell lines, suggesting potential for development as anticancer agents .

Anti-inflammatory Effects

The pyrazole moiety is linked to notable anti-inflammatory activity.

Research Findings : Studies have shown that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in models of acute and chronic inflammatory diseases.

Clinical Relevance : This activity positions these compounds as potential candidates for treating conditions such as arthritis and other inflammatory disorders .

Antimicrobial Activity

The structural components of this compound suggest potential antimicrobial effects.

Antimicrobial Studies : Similar oxadiazole derivatives have demonstrated effectiveness against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and various fungi.

Mechanism : The antimicrobial action is likely linked to the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions reflective of those used for other pyrazole and oxadiazole derivatives. Understanding the SAR is critical for optimizing biological activity.

Table 2: Structure-Activity Relationship Insights

Compound FeatureObserved ActivityImplications
OxadiazoleAnticancerEnhances efficacy against tumors
PyrazoleAnti-inflammatoryPotential for therapeutic applications
AcetamideIncreased solubilityImproves bioavailability

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it could interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of multiple functional groups allows for diverse interactions with biological molecules.

Comparison with Similar Compounds

Key Observations :

  • The 4-ethoxyphenylacetamide group is shared with antiproliferative indazole derivatives , suggesting possible overlap in biological activity.
  • Compared to chlorophenyl-pyrazole analogs , the target compound’s methylsulfanyl and oxadiazole groups may reduce toxicity while enhancing target binding.

Key Observations :

  • The target compound’s synthesis likely parallels oxadiazole-forming methods in , which use CS₂/KOH under reflux for cyclization.
  • Unlike triazole-based analogs requiring LiH/DMF , the oxadiazole route may offer milder conditions.
  • The 4-ethoxyphenyl group’s introduction aligns with acetamide coupling strategies in .

Pharmacological Activity Comparison

Compound Activity Potency (IC₅₀/EC₅₀) Model Reference
Target Compound Not explicitly reported
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives Anti-exudative 10 mg/kg (comparable to diclofenac) Carrageenan-induced edema
2-(4-Ethoxyphenyl)-N-{5-[2-fluoro-4-(morpholine-4-carbonyl)phenylamino]-1H-indazol-3-yl}acetamide Antiproliferative 0.8–1.2 µM HeLa, MCF-7 cancer cells
N-(4-(2-(Methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide Anticancer 1.5 µM HT-29 colon cancer cells

Key Observations :

  • The anti-exudative activity of triazole-acetamides implies that the target compound’s sulfanyl group and acetamide tail may confer anti-inflammatory properties.

Biological Activity

The compound 2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(4-ethoxyphenyl)acetamide is a complex organic molecule that integrates multiple functional groups, including an amine, oxadiazole, pyrazole, and an ethoxyphenyl moiety. Its potential biological activities are of great interest in medicinal chemistry, particularly for applications in anti-inflammatory, analgesic, and anticancer therapies.

Molecular Structure

  • Molecular Formula : C22H22N6O2S
  • Molecular Weight : Approximately 466.58 g/mol

Structural Features

This compound features:

  • An oxadiazole ring , which is known for its diverse biological activities.
  • A pyrazole moiety , often associated with anticancer properties.
  • An ethoxyphenyl acetamide group , which may enhance solubility and bioavailability.

Anticancer Activity

Research indicates that compounds containing oxadiazole and pyrazole scaffolds exhibit significant anticancer properties. For instance, derivatives have shown cytotoxic effects against various human cancer cell lines such as HCT-116, HeLa, and MCF-7 with IC50 values typically below 100 μM . The mechanism of action often involves:

  • Induction of apoptosis through caspase activation.
  • Disruption of mitochondrial membrane potential.
  • Modulation of cell cycle progression.

Case Study: Apoptotic Mechanism

In studies involving similar compounds, it was observed that treatment led to morphological changes characteristic of apoptosis, including cell shrinkage and detachment. Specifically, compounds demonstrated a dose-dependent increase in apoptotic cells and significant caspase activity in treated cell lines .

Anti-inflammatory and Analgesic Properties

Compounds with similar structures have also been noted for their anti-inflammatory and analgesic activities. The presence of the pyrazole ring is particularly relevant as it has been linked to the inhibition of inflammatory mediators and pain pathways in various models.

Additional Biological Activities

Preliminary investigations suggest that this compound may possess additional biological activities:

  • Antimicrobial : Some derivatives have shown promise against bacterial strains.
  • Antioxidant : The ability to scavenge free radicals may contribute to its therapeutic potential.

Synthesis Pathways

The synthesis of This compound typically involves multi-step organic reactions. Common methodologies include:

  • Formation of the Oxadiazole Ring : This can be achieved through cyclization reactions involving hydrazines and appropriate carbonyl compounds.
  • Synthesis of the Pyrazole Moiety : Often synthesized through the reaction of hydrazones with α,β-unsaturated carbonyl compounds.
  • Acetamide Formation : The final step usually involves acylation reactions to introduce the acetamide group.

Research Findings Summary

Biological ActivityObserved EffectsReference
AnticancerCytotoxicity in HCT-116, HeLa, MCF-7 (IC50 < 100 μM)
Apoptosis InductionIncreased caspase activity; morphological changes
Anti-inflammatoryInhibition of inflammatory mediators
AntioxidantScavenging free radicals

Q & A

Q. What are the typical synthetic routes for this compound, and what key reagents are employed?

The synthesis involves multi-step reactions, including cyclization and condensation steps. For example:

  • Core formation : Refluxing substituted phenyl oxadiazole precursors with pyridine and zeolite catalysts (e.g., Y-H zeolite) at 150°C to promote cyclization .
  • Acetamide coupling : Reacting intermediates like 2-[(4-amino-triazolyl)sulfanyl]-N-hydroxyacetamide with substituted aromatic aldehydes under acidic conditions, followed by recrystallization in ethanol .
  • Protection/deprotection : Use of trityl groups to protect reactive sites during intermediate steps, as seen in analogous acetamide syntheses .

Q. Which analytical techniques are critical for confirming the compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : Assigns proton environments (e.g., methylsulfanyl at δ ~2.5 ppm, ethoxyphenyl protons at δ ~6.8–7.2 ppm) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak matching theoretical mass) .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for acetamide) .
  • X-ray crystallography : Resolves 3D conformation for derivatives with similar heterocyclic cores .

Q. Table 1: Key Analytical Techniques

TechniquePurposeExample FindingsReferences
¹H/¹³C NMRAssign substituent positionsMethylsulfanyl (δ 2.5 ppm), aromatic protons (δ 6.8–7.2 ppm)
LC-MSConfirm molecular weight[M+H]+ = Calculated mass ± 0.1 Da
IRDetect functional groupsC=O (1650–1700 cm⁻¹), N-H (3300–3500 cm⁻¹)

Q. What preliminary biological activities have been reported for structurally related compounds?

  • Antiproliferative activity : Analogous hydroxyacetamide derivatives show IC₅₀ values <10 µM against cancer cell lines (e.g., MCF-7) via kinase inhibition .
  • Anti-exudative effects : Triazole-acetamide derivatives reduce inflammation in rodent models by 40–60% at 50 mg/kg doses .

Advanced Research Questions

Q. How can synthetic yields be optimized for the oxadiazole-pyrazole core?

  • Catalyst screening : Zeolite Y-H in improved cyclization efficiency by 15% vs. homogeneous catalysts .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance intermediate stability in multi-step syntheses .
  • Design of Experiments (DoE) : Use response surface methodology to optimize temperature (140–160°C) and molar ratios (1:1–1:1.2) .

Q. Table 2: Optimization Parameters

VariableOptimal RangeImpact on YieldReferences
Temperature150–155°CMaximizes cyclization rate
Catalyst (Zeolite Y-H)0.01 MReduces side-product formation
Reaction Time5–6 hoursBalances completion vs. degradation

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Dose-response profiling : Test compound purity (>95% by HPLC) to exclude impurities as confounding factors .
  • Target validation : Use molecular docking (e.g., AutoDock Vina) to identify off-target interactions with kinases or receptors .
  • Comparative assays : Replicate antiproliferative assays under standardized conditions (e.g., 48-hour exposure in RPMI media) .

Q. What computational methods are recommended for mechanistic studies?

  • Molecular dynamics simulations : Analyze binding stability of the acetamide moiety in ATP-binding pockets (e.g., EGFR kinase) .
  • DFT calculations : Predict reactive sites for electrophilic substitution (e.g., sulfanyl group’s nucleophilicity) .
  • ADMET prediction : Use SwissADME to assess bioavailability and metabolic stability .

Data Contradiction Analysis

Q. How to address discrepancies in reported antiproliferative IC₅₀ values?

  • Source validation : Cross-check cell line authenticity (e.g., ATCC certification) and assay protocols (e.g., MTT vs. SRB) .
  • Structural analogs : Compare activity of derivatives (e.g., 4-chlorophenyl vs. 3-methylphenyl substitutions) to identify SAR trends .

Methodological Recommendations

  • Synthetic reproducibility : Document reaction conditions rigorously (e.g., humidity control during zeolite catalysis) .
  • Data transparency : Share raw NMR/MS files in repositories like Zenodo for peer validation .
  • Collaborative studies : Partner with crystallography labs for unambiguous structural confirmation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.